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Compound of Interest

Compound Name: 3,3-Tetramethyleneglutarimide

Cat. No.: B196294 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,3-
tetramethyleneglutarimide (CAS No. 1075-89-4), a notable impurity and synthetic

intermediate related to the anxiolytic drug buspirone, where it is designated as "Buspirone

Related Compound K". This document is intended to serve as a crucial resource for

researchers, scientists, and professionals in drug development by presenting detailed

spectroscopic data, experimental protocols, and the biochemical context of this compound.

Spectroscopic Data
The following sections summarize the key spectroscopic data for 3,3-
tetramethyleneglutarimide, providing quantitative insights into its molecular structure.

The ¹H NMR spectrum of 3,3-tetramethyleneglutarimide was acquired in deuterated

chloroform (CDCl₃) on a 400 MHz instrument. The chemical shifts (δ) are reported in parts per

million (ppm) relative to tetramethylsilane (TMS).
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Assignment Chemical Shift (ppm) Multiplicity Integration

-NH (Imide proton) ~8.88 Broad Singlet 1H

-CH₂- (Glutarimide

ring)
~2.54 Singlet 4H

-CH₂- (Cyclopentyl

ring)
~1.73 Multiplet 4H

-CH₂- (Cyclopentyl

ring)
~1.55 Multiplet 4H

Table 1: ¹H NMR data for 3,3-tetramethyleneglutarimide.

As of the compilation of this guide, a definitive ¹³C NMR spectrum for 3,3-
tetramethyleneglutarimide was not publicly available. However, based on the known structure

and data from analogous glutarimide compounds, the expected chemical shifts are outlined

below. These estimations are valuable for provisional identification and further experimental

verification.

Assignment Expected Chemical Shift (ppm)

C=O (Carbonyl) 170-175

C (Spiro) 45-55

-CH₂- (Glutarimide ring) 30-40

-CH₂- (Cyclopentyl ring) 20-30

Table 2: Predicted ¹³C NMR chemical shifts for 3,3-tetramethyleneglutarimide.

The IR spectrum of 3,3-tetramethyleneglutarimide reveals characteristic absorption bands

corresponding to its functional groups. The data presented here is consistent with spectra

obtained from a KBr disc or nujol mull sample.
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Wavenumber (cm⁻¹) Intensity Assignment

~3200 Strong, Broad N-H Stretch (Imide)

2950-2850 Strong C-H Stretch (Aliphatic)

~1720 Strong
C=O Stretch (Symmetric,

Imide)

~1680 Strong
C=O Stretch (Asymmetric,

Imide)

~1450 Medium C-H Bend (Scissoring)

~1350 Medium C-N Stretch

Table 3: Key IR absorption bands for 3,3-tetramethyleneglutarimide.

The mass spectrum of 3,3-tetramethyleneglutarimide was obtained via electron ionization

(EI). The data provides confirmation of the molecular weight and insights into the fragmentation

pattern of the molecule.

m/z Relative Intensity (%) Assignment

167.0 100.0 [M]⁺ (Molecular Ion)

168.0 10.9 [M+1]⁺

126.0 40.0 [M - C₂H₃NO]⁺

125.0 32.8 [M - C₂H₄NO]⁺

124.0 32.1 [M - C₂H₅NO]⁺

96.0 35.3 [C₆H₈O]⁺

82.0 58.9 [C₅H₆O]⁺

81.0 48.5 [C₅H₅O]⁺

67.0 72.7 [C₅H₇]⁺

Table 4: Major fragments in the mass spectrum of 3,3-tetramethyleneglutarimide.
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Experimental Protocols
The following are representative protocols for the acquisition of the spectroscopic data

presented in this guide.

Sample Preparation: A sample of approximately 10-20 mg of 3,3-
tetramethyleneglutarimide is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃)

containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred

to a 5 mm NMR tube.

¹H NMR Acquisition:

Instrument: 400 MHz NMR Spectrometer

Solvent: CDCl₃

Temperature: 298 K

Pulse Program: Standard single-pulse sequence

Number of Scans: 16-32

Relaxation Delay: 1.0 s

Spectral Width: 16 ppm

¹³C NMR Acquisition (Proposed):

Instrument: 100 MHz NMR Spectrometer (corresponding to 400 MHz for ¹H)

Solvent: CDCl₃

Temperature: 298 K

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)

Number of Scans: 1024 or more, depending on sample concentration

Relaxation Delay: 2.0 s
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Spectral Width: 240 ppm

Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of 3,3-tetramethyleneglutarimide is finely ground with ~100 mg of

dry potassium bromide (KBr) in an agate mortar.

The mixture is then pressed into a transparent pellet using a hydraulic press.

Data Acquisition:

Instrument: Fourier Transform Infrared (FTIR) Spectrometer

Mode: Transmittance

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

A background spectrum of the empty sample compartment is recorded prior to sample

analysis.

Sample Introduction: A solid probe or direct insertion probe is used to introduce a small

amount of the crystalline sample into the ion source.

Data Acquisition:

Instrument: Mass Spectrometer with Electron Ionization (EI) source

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV

Source Temperature: 200-250 °C

Mass Range: m/z 40-500
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Detector: Electron multiplier

Visualization of Biochemical Context
3,3-Tetramethyleneglutarimide is structurally related to the glutarimide moiety of the

anxiolytic drug buspirone and is recognized as "Buspirone Related Compound K". While this

compound itself is not known to have a direct signaling pathway, its relevance is best

understood in the context of buspirone's metabolism. The following diagram illustrates the

major metabolic pathways of buspirone, primarily mediated by the cytochrome P450 enzyme

CYP3A4.

Metabolic Pathways of Buspirone
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(Hydroxylation)
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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